Linderalactone

Übersicht

Beschreibung

Linderalacton ist ein Sesquiterpenlacton, das aus der Pflanze Lindera aggregata isoliert wurde, die in der traditionellen chinesischen Medizin häufig verwendet wird. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften Aufmerksamkeit erregt, insbesondere bei der Behandlung von Krebs und Leberfibrose .

Vorbereitungsmethoden

Linderalacton kann aus den Wurzeln von Lindera aggregata extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Ethanol oder Methanol, um die Verbindung zu isolieren. Der Rohextrakt wird dann chromatographischen Verfahren unterzogen, um Linderalacton zu reinigen .

Analyse Chemischer Reaktionen

Linderalacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Linderalacton kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Linderalacton in seine reduzierten Formen umwandeln.

Substitution: Linderalacton kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1.1 Pancreatic Cancer Inhibition

Linderalactone has been extensively studied for its anticancer properties, particularly against pancreatic cancer. A pivotal study demonstrated that this compound inhibited the proliferation of pancreatic cancer cells in vitro and in vivo. The mechanism involves the negative regulation of the PI3K/AKT signaling pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. The study reported a dose-dependent inhibition of cell migration and invasion, with an IC50 value indicating significant cytotoxicity towards cancer cells .

Key Findings:

- Cell Proliferation: Inhibition observed in a time- and dose-dependent manner.

- Mechanism: Suppression of PI3K/AKT signaling pathway.

- Outcomes: Induced apoptosis through altered expression of apoptotic markers like caspase 3 and PARP1.

1.2 Lung Cancer Treatment

Another study focused on the effects of this compound on lung cancer, specifically the A549 cell line. Results indicated that this compound effectively inhibited cell growth with an IC50 of 15 µM. Similar to pancreatic cancer studies, it induced apoptosis and caused G2/M phase cell cycle arrest. Additionally, it modulated the JAK/STAT signaling pathway, further supporting its potential as an anticancer agent .

Key Findings:

- Cytotoxicity: Significant inhibition of A549 cell proliferation.

- Mechanism: Induction of apoptosis and alteration in cell cycle regulation.

- Implications: Potential drug candidate for lung cancer treatment.

Pharmacological Applications

2.1 Inhibition of SHP2 for Liver Fibrosis

Recent research identified this compound as a natural inhibitor of SHP2, a protein implicated in liver fibrosis. The study utilized high-throughput screening methods to evaluate this compound's effectiveness in inhibiting hepatic stellate cell activation, which is crucial for fibrosis development. The findings suggest that this compound could be developed as a therapeutic agent for treating liver-related diseases .

Key Findings:

- Target: SHP2 protein involved in fibrosis.

- Methodology: High-throughput screening and molecular docking experiments.

- Outcome: Potential therapeutic applications for liver fibrosis.

Traditional Medicine and Nutritional Applications

This compound is not only recognized for its modern pharmacological applications but also has historical significance in traditional medicine. It has been used for centuries in traditional Chinese medicine, primarily for its anti-inflammatory and antioxidant properties. This highlights its role as both a functional food ingredient and a therapeutic agent.

Key Findings:

- Historical Use: Long-standing application in traditional Chinese medicine.

- Health Benefits: Anti-inflammatory and antioxidant effects.

Summary Table of Key Findings

Wirkmechanismus

Linderalactone exerts its effects by modulating various molecular pathways:

PI3K/AKT Signaling Pathway: This compound inhibits the phosphorylation of PI3K and AKT, leading to the suppression of cancer cell proliferation and induction of apoptosis.

JAK/STAT Signaling Pathway: It inhibits the JAK/STAT pathway, which is involved in cell growth and survival.

SHP2 Inhibition: This compound inhibits the SHP2 enzyme, which plays a role in liver fibrosis.

Vergleich Mit ähnlichen Verbindungen

Linderalacton ist unter den Sesquiterpenlactonen aufgrund seiner spezifischen molekularen Ziele und Signalwege einzigartig. Zu den ähnlichen Verbindungen gehören:

Artemisinin: Ein weiteres Sesquiterpenlacton mit antimalariellen Eigenschaften.

Parthenolid: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Costunolid: Zeigt krebshemmende und entzündungshemmende Aktivitäten.

Linderalacton zeichnet sich durch seine doppelte Hemmung des PI3K/AKT- und JAK/STAT-Signalwegs aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie und die Behandlung von Leberfibrose macht .

Biologische Aktivität

Linderalactone, a natural compound derived from Linderae Radix , has garnered attention for its various biological activities, particularly its potential as an anticancer agent. This article reviews the current research findings on the biological activity of this compound, focusing on its effects against different cancer types, mechanisms of action, and implications for future therapeutic applications.

This compound is classified as a sesquiterpene lactone, characterized by a unique chemical structure that contributes to its biological effects. The compound has been isolated from traditional Chinese medicinal plants and has shown promise in various pharmacological studies.

Lung Cancer

A significant body of research has focused on the effects of this compound on lung cancer, particularly the A549 human lung carcinoma cell line. In a study published in JBUON, this compound demonstrated potent antiproliferative effects with an IC50 value of 15 µM . The mechanisms underlying this activity include:

- Induction of Apoptosis : this compound was found to promote apoptosis in A549 cells, evidenced by increased expression of pro-apoptotic proteins such as Bax , and decreased levels of the anti-apoptotic protein Bcl-2 . Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cell populations .

- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest, which was associated with alterations in cyclin expression and activation of caspases involved in apoptosis .

- Inhibition of Signaling Pathways : this compound also suppressed the JAK/STAT signaling pathway , which is crucial for cell proliferation and survival in cancer cells .

Pancreatic Cancer

Research published in 2022 explored the effects of this compound on pancreatic cancer cells. The findings indicated that this compound inhibited cell proliferation and migration while inducing apoptosis. Key observations included:

- Regulation of PI3K/AKT Pathway : this compound negatively regulated the PI3K/AKT signaling pathway, leading to reduced phosphorylation of AKT and subsequent inhibition of tumor growth both in vitro and in vivo .

- Cell Cycle Dynamics : Similar to its effects on lung cancer, this compound caused G2/M phase arrest in pancreatic cancer cells, altering the expression levels of cyclins associated with cell cycle progression .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Cancer Type | IC50 (µM) | Mechanisms of Action | Key Findings |

|---|---|---|---|

| Lung Cancer (A549) | 15 | Apoptosis induction, JAK/STAT inhibition | Increased Bax/Bcl-2 ratio; G2/M arrest |

| Pancreatic Cancer | Not specified | PI3K/AKT pathway inhibition; apoptosis induction | Reduced migration/invasion; G2/M arrest |

Case Studies

- Lung Cancer Study : The study conducted by JBUON demonstrated that this compound effectively inhibits A549 cell growth through apoptosis and cell cycle arrest. This suggests potential for development into a therapeutic agent against lung cancer .

- Pancreatic Cancer Research : Another study highlighted this compound's ability to suppress pancreatic cancer development via modulation of critical signaling pathways. This positions this compound as a candidate for further investigation in clinical settings aimed at treating pancreatic malignancies .

Eigenschaften

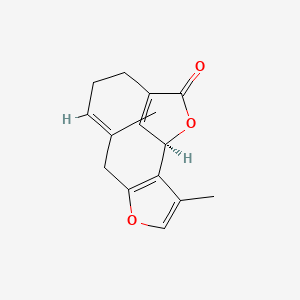

IUPAC Name |

(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCKQMHMTSRRAA-QGQQYVBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-61-0 | |

| Record name | Linderalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linderalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of linderalactone in exhibiting anti-cancer activity?

A: Research indicates that this compound primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. [] This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. this compound achieves this inhibition by downregulating the phosphorylation of both PI3K and AKT. []

Q2: Besides PI3K/AKT, does this compound influence other signaling pathways related to cancer?

A: Yes, in addition to its impact on the PI3K/AKT pathway, this compound has been shown to affect the JAK/STAT signaling pathway in lung cancer cells. [] This further contributes to its anti-cancer potential, as the JAK/STAT pathway is also involved in cell proliferation and survival.

Q3: How does this compound influence the cell cycle and apoptosis in cancer cells?

A: this compound induces G2/M phase cell cycle arrest, effectively halting the cell cycle progression and preventing further proliferation of cancer cells. [, ] Furthermore, it triggers apoptosis, or programmed cell death, in cancer cells. [, ] This is evidenced by changes in the expression levels of cell cycle-related proteins and apoptotic markers such as caspase 3 and PARP1. [, ]

Q4: Does this compound affect the growth and spread of cancer cells?

A: In vitro studies demonstrate that this compound significantly inhibits the migration and invasion of pancreatic cancer cells. [] This suggests its potential in limiting the spread of cancer cells and preventing metastasis.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H18O3, and its molecular weight is 246.29 g/mol.

Q6: Are there any studies investigating the conformation of this compound?

A: Yes, studies utilizing nuclear Overhauser effects (NOE) have been conducted to determine the conformation of this compound and related compounds in solution. [] These studies help understand the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets.

Q7: What significant structural features define this compound?

A: this compound is characterized by a unique framework consisting of a furan ring, a γ-lactone, and a ten-membered carbocyclic ring. [] This distinct structure contributes to its specific biological activities.

Q8: Is there any information available regarding the stability of this compound under various conditions?

A8: While specific studies focusing on the stability of this compound under different conditions are limited in the provided research, it's important to note that its isolation from natural sources suggests a degree of inherent stability.

Q9: Does this compound exhibit any known catalytic properties?

A9: The provided research doesn't suggest that this compound possesses inherent catalytic properties. Its activity primarily stems from its ability to bind to specific proteins and modulate their activity, rather than catalyzing chemical reactions.

Q10: Have there been any computational studies investigating the interactions of this compound with its target proteins?

A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with potential target proteins such as 3CLpro, PLpro, Spike, and ACE2, which are involved in SARS-CoV-2 infection. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of this compound.

Q11: Have any studies investigated the relationship between the structure of this compound and its biological activity?

A: While detailed structure-activity relationship (SAR) studies specifically on this compound are limited in the provided research, research on its Cope rearrangement provides insights into how modifications to its ten-membered ring structure could influence its reactivity and potentially its biological activity. [] Further research in this area is crucial for optimizing its therapeutic potential.

Q12: What in vitro models have been used to study the anticancer effects of this compound?

A: Researchers have utilized various human cancer cell lines, including A549 lung cancer cells and pancreatic cancer cells, to investigate the in vitro efficacy of this compound. [, ] These cell-based assays provide valuable insights into the compound's mechanism of action and its potential as an anti-cancer agent.

Q13: Has this compound been evaluated in any clinical trials?

A13: Based on the provided research, there is no evidence that this compound has progressed to clinical trials yet.

Q14: What analytical techniques are commonly used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, is frequently employed to identify and quantify this compound in plant extracts and formulations. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is also crucial for confirming its structure and studying its conformational properties. [, , ]

Q15: Are there any known compounds with similar structures or activities to this compound that could serve as alternatives or lead to the development of more potent derivatives?

A: Compounds like linderane, isothis compound, and neothis compound share structural similarities with this compound and are often found in the same plant sources. [, , , ] Investigating their activities and exploring their structure-activity relationships could provide valuable insights for developing more potent and selective derivatives.

Q16: What resources are available for researchers interested in studying this compound further?

A16: Several databases and resources are valuable for researchers interested in this compound. PubChem, ChemSpider, and the Human Metabolome Database (HMDB) provide information on its chemical properties, structure, and potential biological activities. Scientific literature databases like PubMed and Semantic Scholar offer access to research articles detailing its isolation, characterization, and biological evaluation.

Q17: When was this compound first isolated and characterized?

A: The initial isolation and structural elucidation of this compound can be traced back to research conducted in the 1960s, marking a significant milestone in understanding its chemical nature. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.